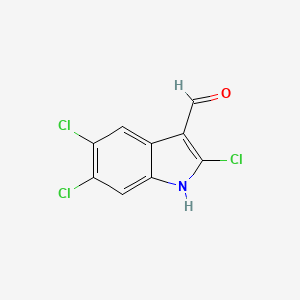

2,5,6-trichloro-1H-indole-3-carbaldehyde

Description

Significance of the Indole (B1671886) Nucleus in Contemporary Chemical Biology and Medicinal Chemistry

The indole nucleus is a bicyclic aromatic heterocyclic system that is a fundamental structural motif in a vast number of natural products and synthetic compounds with significant biological activities. nih.govdntb.gov.ua Its prevalence in nature is exemplified by the essential amino acid tryptophan, which serves as a biosynthetic precursor to a wide range of secondary metabolites, including neurotransmitters like serotonin (B10506). nih.gov The unique electronic properties of the indole ring allow it to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, making it an effective pharmacophore for interacting with biological targets like proteins and nucleic acids. purkh.com

The indole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated classes of biological targets. nih.gov This versatility has led to the development of a multitude of indole-containing drugs with diverse therapeutic applications, including antiviral, antitumor, and analgesic agents. nih.gov Over 40 drugs containing the indole nucleus have been approved by the FDA for various clinical uses. nih.gov

Table 1: Examples of Indole-Containing Bioactive Compounds and Drugs

| Compound | Class | Biological Significance |

|---|---|---|

| Tryptophan | Amino Acid | Essential amino acid, precursor to serotonin and other metabolites. nih.gov |

| Serotonin | Neurotransmitter | Important in regulating mood, appetite, and sleep. nih.gov |

| Indomethacin | NSAID | Anti-inflammatory drug that works by inhibiting prostaglandin (B15479496) production. nih.gov |

| Vincristine | Anti-tumor Agent | A tubulin polymerization inhibitor used in cancer chemotherapy. nih.gov |

Overview of Indole-3-carbaldehyde as a Key Synthetic Intermediate and Pharmacophore

Indole-3-carbaldehyde, also known as 1H-indole-3-carboxaldehyde, is a crucial intermediate in the synthesis of a wide array of more complex indole derivatives, including biologically active compounds and indole alkaloids. ekb.egresearchgate.net The carbonyl group at the 3-position is highly reactive and readily undergoes various chemical transformations, such as C-C and C-N coupling reactions and reductions. ekb.egresearchgate.net This reactivity makes it a valuable building block for organic chemists.

As a pharmacophore, the indole-3-carbaldehyde moiety itself has been investigated for its biological properties. Derivatives have shown a range of activities, including antioxidant, antifungal, and DNA cleavage capabilities. The aldehyde functional group can form Schiff bases through condensation reactions with various amines, leading to a diverse library of compounds for biological screening. researchgate.net

Table 2: Reactions and Applications of Indole-3-carbaldehyde

| Reaction Type | Reagents/Conditions | Product Class |

|---|---|---|

| Condensation | Primary amines | Schiff bases researchgate.net |

| Oxidation | Oxidizing agents | Indole-3-carboxylic acid wikipedia.org |

| Henry Reaction | Nitromethane | 3-Nitrovinyl indole wikipedia.org |

Indole-3-carbaldehyde and its derivatives are not only synthetically important but are also found in nature. For instance, they are involved in the defense mechanisms of plants. nih.gov

Academic Research Context of Halogenated Indole-3-carbaldehydes, with a Focus on 2,5,6-Trichloro-1H-indole-3-carbaldehyde

Halogenation of the indole ring is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, which can lead to enhanced biological activity or improved pharmacokinetic profiles. nih.gov The presence of halogen substituents can influence a compound's ability to cross cell membranes and can also affect its binding affinity to target proteins. nih.gov

Numerous halogenated indole alkaloids have been isolated from marine organisms and have demonstrated a wide range of biological activities. nih.gov In a synthetic context, halogenated indoles serve as versatile intermediates for further chemical modifications through cross-coupling reactions.

While specific research on this compound is not extensively documented in publicly available literature, its structure places it firmly within the class of polyhalogenated indole derivatives. The presence of three chlorine atoms is expected to significantly alter its chemical and physical properties compared to the parent indole-3-carbaldehyde. The chlorine at the 2-position is particularly noteworthy as this position on the indole ring has unique reactivity.

The study of such polysubstituted indoles is generally driven by the desire to explore new chemical space and to understand the structure-activity relationships of halogenated heterocyclic compounds. Compounds like this compound would be synthesized to serve as a scaffold for the creation of novel molecules with potential applications in drug discovery and materials science. Further research would be required to elucidate its specific reactivity, properties, and any potential biological activity.

Structure

3D Structure

Properties

IUPAC Name |

2,5,6-trichloro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3NO/c10-6-1-4-5(3-14)9(12)13-8(4)2-7(6)11/h1-3,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNMIGWYZMQLOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)NC(=C2C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463067 | |

| Record name | 2,5,6-trichloro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

800400-47-9 | |

| Record name | 2,5,6-trichloro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,6-trichloro-1H-indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization of 2,5,6 Trichloro 1h Indole 3 Carbaldehyde

Reactions at the C3-Carbaldehyde Functionality

The aldehyde group at the C3 position is a key site for a wide array of chemical transformations, including condensation, reduction, and coupling reactions. The electrophilic nature of the aldehyde carbon is modulated by the electron-donating character of the indole (B1671886) ring. However, the three chloro substituents exert a net electron-withdrawing effect, which is anticipated to enhance the electrophilicity of the aldehyde, potentially increasing its reactivity towards nucleophiles compared to the unsubstituted parent compound.

Condensation Reactions (e.g., Schiff Base Formation, Aldol Condensation, Knoevenagel Condensation)

Condensation reactions are fundamental transformations of the C3-aldehyde. Schiff base formation occurs through the reaction with primary amines, leading to imine derivatives. This reaction is widely documented for various indole-3-carbaldehydes and is a cornerstone for synthesizing diverse bioactive molecules.

The Knoevenagel condensation involves the reaction of the aldehyde with active methylene (B1212753) compounds, typically catalyzed by a weak base. This reaction provides a direct route to C3-vinyl substituted indoles, which are valuable synthetic intermediates. For instance, the reaction of indole-3-carbaldehyde with compounds like imidazolidine-2,4-dione in the presence of a base such as triethylamine (B128534) yields the corresponding α,β-unsaturated derivative.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type | Ref. |

| Indole-3-carbaldehyde | Imidazolidine-2,4-dione | Triethylamine / Methanol (B129727) | α,β-Unsaturated Indole | |

| Indole-3-carbaldehyde | Active Methylene Compounds | Zinc Chloride / Choline Chloride | 3-Substituted Indole |

This table presents data for analogous condensation reactions of the parent indole-3-carbaldehyde.

Reduction Chemistry of the Aldehyde Group

The aldehyde functionality of 2,5,6-trichloro-1H-indole-3-carbaldehyde can be selectively reduced to either a primary alcohol or a methyl group using standard reducing agents.

Reduction to Alcohol: The conversion of the aldehyde to the corresponding alcohol, (2,5,6-trichloro-1H-indol-3-yl)methanol, can be readily achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695) or methanol is the most common and efficient method for this transformation. google.com

Reduction to Methyl Group: Complete reduction of the aldehyde to a methyl group, yielding 2,5,6-trichloro-3-methyl-1H-indole (trichloroskatole), requires more potent reducing conditions. Lithium aluminum hydride (LiAlH₄) has been shown to reduce indole-3-carboxylic acids and their esters directly to the 3-methylindole (B30407) (skatole), and it is effective for the aldehyde as well. researchgate.net

| Starting Material Analogue | Reagent | Product | Ref. |

| Indole-3-carboxaldehyde (B46971) | Sodium Borohydride (NaBH₄) | Indole-3-carbinol | google.com |

| Indole-3-carboxaldehyde | Lithium Aluminum Hydride (LiAlH₄) | 3-Methylindole (Skatole) | researchgate.net |

This table illustrates reduction reactions performed on the parent indole-3-carbaldehyde.

C-C and C-N Coupling Reactions Involving the Carbaldehyde

The aldehyde group serves as an electrophilic handle for various carbon-carbon and carbon-nitrogen bond-forming reactions.

C-C Coupling (Wittig Reaction): The Wittig reaction provides a powerful method for converting aldehydes into alkenes, thus forming a new carbon-carbon double bond. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction of this compound with a phosphonium (B103445) ylide (a Wittig reagent) would yield a 3-(alkenyl)-1H-indole derivative. The stereochemical outcome (E/Z isomer) of the resulting alkene depends on the nature of the substituents on the ylide. organic-chemistry.org

C-N Coupling (Reductive Amination): Reductive amination is a highly effective method for forming C-N single bonds. The process involves the initial reaction of the aldehyde with a primary or secondary amine to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine. This two-step, one-pot procedure can be accomplished using various reducing agents, such as sodium cyanoborohydride or sodium triacetoxyborohydride. This strategy has been applied to indole-3-carbaldehydes to synthesize a wide range of N-substituted (indol-3-yl)methanamines. acs.orgacs.org

Synthesis of Hydrazone and Semicarbazone Derivatives

The aldehyde readily undergoes condensation with hydrazine (B178648) and its derivatives to form stable, crystalline hydrazones and semicarbazones. These derivatives are important in their own right as bioactive molecules and as useful intermediates.

Semicarbazone Formation: The reaction of indole-3-carbaldehydes with semicarbazide (B1199961) hydrochloride, typically in the presence of a base like sodium acetate, yields the corresponding semicarbazone. scilit.comproquest.comresearchgate.net This reaction has been successfully applied to various substituted indoles, including 5-chloro and 5-bromo derivatives, suggesting it would be equally effective for the 2,5,6-trichloro analogue. scilit.comresearchgate.net The general procedure involves refluxing the reactants in an ethanol/water mixture. proquest.com

Hydrazone Formation: Similarly, hydrazones are synthesized by condensing the aldehyde with hydrazine or substituted hydrazines (e.g., phenylhydrazine, sulfonylhydrazides) in a suitable solvent like ethanol, often with a catalytic amount of acid. mdpi.comresearchgate.netnih.gov

| Aldehyde Substrate | Reagent | Reaction Conditions | Product | Ref. |

| 5-Chloroindole-3-carbaldehyde | Semicarbazide HCl | Sodium Acetate, EtOH/H₂O, Reflux | 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | scilit.comproquest.com |

| 5-Chloroindole-3-carbaldehyde | Hydrazine | Absolute Ethanol, Reflux | Bis(5-chloro-1H-indol-3-yl)diazine | mdpi.com |

| Indole-3-carbaldehyde | Phenylhydrazine | Acetic Acid, Ethanol, Reflux | Indole-3-carboxaldehyde phenylhydrazone | researchgate.net |

This table shows representative synthesis of semicarbazones and hydrazones from analogous chlorinated indole-3-carbaldehydes.

Modifications at the Indole Nitrogen (N1 Position)

The N-H proton of the indole ring is acidic and can be removed by a base, allowing for subsequent functionalization at the N1 position. The presence of three strongly electron-withdrawing chlorine atoms on the indole scaffold of this compound would significantly increase the acidity of this N-H proton compared to unsubstituted indole-3-carbaldehyde. This enhanced acidity facilitates deprotonation, potentially allowing for the use of milder bases or improving reaction efficiency.

N-Alkylation and N-Acylation Strategies

N-Acylation: This is typically achieved by first deprotonating the indole nitrogen with a suitable base, followed by the addition of an acylating agent like an acyl chloride or anhydride (B1165640). mdpi.com For instance, indole-3-carbaldehyde can be N-acylated with chloroacetyl chloride in the presence of triethylamine. mdpi.com Given the increased acidity of the trichloro-indole derivative, bases such as potassium carbonate or even milder organic bases in an aprotic solvent may be sufficient to effect acylation. A range of stable N-acyl indole-3-carboxaldehyde derivatives have been synthesized using various aliphatic and aromatic acyl chlorides with triethylamine and DMAP as a catalyst at room temperature. wikipedia.org

N-Alkylation: The N-alkylation of the indole ring follows a similar strategy. The indole is treated with a base like sodium hydride (NaH) in a polar aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to generate the indolide anion. This anion then acts as a nucleophile, reacting with an alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl (B1604629) bromide) to form the N-alkylated product. researchgate.net The enhanced acidity of the N-H proton in the trichlorinated substrate should make this deprotonation step particularly efficient.

N-Sulfonation and Related N-Functionalizations

The nitrogen atom of the indole ring can be readily functionalized through reactions such as alkylation, acylation, and sulfonation. nih.gov These transformations typically proceed by deprotonation of the relatively acidic N-H proton with a suitable base, followed by quenching with an appropriate electrophile.

N-acylation, a closely related transformation, has been demonstrated on the parent indole-3-carbaldehyde scaffold. This reaction can be achieved using an acyl chloride in the presence of a base like triethylamine. By analogy, N-sulfonation of this compound can be expected to proceed under similar conditions. Treatment with a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) would generate the corresponding indolide anion. Subsequent reaction with a sulfonyl chloride (R-SO₂Cl) would furnish the N-sulfonylated indole derivative. This functionalization is significant as it introduces an electron-withdrawing group that can modify the electronic properties of the indole ring system and provide a handle for further synthetic manipulations.

Table 1: Representative Conditions for N-Functionalization of Indoles

| Reaction Type | Reagents | Base | Solvent | General Outcome |

|---|---|---|---|---|

| N-Acylation | Acyl Chloride (RCOCl) | Triethylamine | Tetrahydrofuran (THF) | N-Acylated Indole |

| N-Acylation | Thioester (RCOSR') | Cesium Carbonate (Cs₂CO₃) | Xylene | N-Acylated Indole nih.gov |

Reactivity and Functionalization of the Halogen Substituents on the Benzene (B151609) Ring

The chlorine atoms at the C5 and C6 positions of the benzene portion of the indole ring are key sites for diversification. Their reactivity is significantly influenced by the electronic nature of the fused heterocyclic system and the C3-carbaldehyde group. These chloro-substituents can be modified through nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions.

Exploration of Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of aryl halides. libretexts.org The reaction proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.comyoutube.com A critical requirement for a successful SNAr reaction is the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom), which serve to stabilize the anionic intermediate. masterorganicchemistry.comyoutube.com

In this compound, the fused pyrrole (B145914) ring and the C3-carbaldehyde group collectively act as an electron-withdrawing moiety, reducing the electron density of the benzene ring and thereby activating the C5 and C6 chloro-substituents towards nucleophilic attack. This activation makes SNAr a viable strategy for replacing the chlorine atoms with a variety of nucleophiles. Research on related chloroarenes and chloroindoles has shown that such substitutions can be effectively promoted by strong bases in polar aprotic solvents like DMSO. mdpi.comresearchgate.net

Potential nucleophiles for these transformations include:

N-Nucleophiles: Ammonia (B1221849), primary and secondary amines, and azoles can be used to introduce amino and heterocyclic functionalities.

O-Nucleophiles: Alkoxides and phenoxides can be employed to synthesize the corresponding ethers.

S-Nucleophiles: Thiolates can react to form thioethers.

The regioselectivity of the substitution (C5 vs. C6) would depend on the specific reaction conditions and the relative electronic activation at each position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are among the most versatile and powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.gov These methods are particularly well-suited for the functionalization of aryl halides, including the less reactive aryl chlorides present on the this compound scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester. nih.govacs.org While aryl chlorides are generally less reactive than the corresponding bromides and iodides, significant advances in catalyst design have made their use routine. nih.gov Highly active catalyst systems, often employing bulky and electron-rich dialkylbiaryl phosphine (B1218219) ligands (e.g., SPhos, XPhos), can effectively facilitate the oxidative addition of the palladium(0) catalyst to the robust C-Cl bond. nih.govorganic-chemistry.org This allows for the formation of a C-C bond between the indole core (at C5 or C6) and a wide range of aryl, heteroaryl, or alkyl groups from the corresponding boronic acid. acs.orgnih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Component | Examples |

|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | SPhos, XPhos, P(t-Bu)₃, Buchwald-type ligands |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF, Water rsc.org |

| Boron Reagent | Arylboronic acids, Alkyl pinacol (B44631) boronic esters acs.org |

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted aromatic compounds. organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Similar to the Suzuki reaction, the coupling of aryl chlorides requires robust catalytic systems. The resulting alkynyl-indoles are versatile intermediates that can undergo further transformations, such as cycloadditions or reductions.

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Halides

| Component | Examples |

|---|---|

| Palladium Precatalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ |

| Copper(I) Co-catalyst | CuI |

| Ligand | PPh₃, N-Heterocyclic Carbenes (NHCs) nih.gov |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Solvent | THF, DMF, Toluene |

Heck Reaction

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. youtube.comlibretexts.org This reaction provides a direct method for vinylation of the indole scaffold at the C5 or C6 positions. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base to neutralize the hydrogen halide generated during the catalytic cycle. youtube.com The Heck reaction is particularly useful for constructing complex polycyclic systems through intramolecular variants. libretexts.orgnih.gov

Table 4: Typical Conditions for Heck Reaction of Aryl Halides

| Component | Examples |

|---|---|

| Palladium Precatalyst | Pd(OAc)₂, PdCl₂ |

| Ligand | PPh₃, P(o-tol)₃ |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, Acetonitrile, Toluene |

| Alkene Partner | Acrylates, Styrenes, Electron-deficient olefins |

Molecular Hybridization and Scaffold Diversification

The chemical transformations described above convert this compound into a diverse array of derivatives, which serve as building blocks for molecular hybridization and further scaffold diversification. researchgate.netnih.gov The goal of molecular hybridization is to covalently link two or more distinct pharmacophoric units to create a single hybrid molecule with potentially enhanced or novel biological activities.

The functional handles installed through cross-coupling reactions are particularly powerful for this purpose. For instance:

An alkyne group introduced via a Sonogashira coupling can be readily used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". This allows for the efficient ligation of the indole scaffold to another molecule bearing an azide (B81097) group, forming a stable triazole linker. This strategy has been successfully employed to create isatin-indole-3-carboxaldehyde hybrids. nih.gov

Aryl or heteroaryl groups added through Suzuki coupling generate bi-aryl structures, a common motif in pharmacologically active compounds. mdpi.com Serial or selective Suzuki couplings on the polychlorinated scaffold could allow for the programmed construction of complex, multi-substituted systems. acs.org

The aldehyde at the C3 position remains a crucial site for diversification. It can undergo condensation reactions with amines or hydrazines to form imines (Schiff bases) or hydrazones, respectively, providing a simple method to attach new functionalities.

By strategically combining functionalization at the indole nitrogen, the C3-aldehyde, and the C5/C6 chloro-positions, a vast chemical space can be explored, leading to the generation of novel molecular scaffolds with tailored properties for applications in drug discovery and materials science. researchgate.netyoutube.com

Spectroscopic Characterization and Structural Elucidation of 2,5,6 Trichloro 1h Indole 3 Carbaldehyde and Its Research Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would provide information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 2,5,6-trichloro-1H-indole-3-carbaldehyde, one would expect to observe signals for the N-H proton of the indole (B1671886) ring, the aldehyde proton (-CHO), and the remaining aromatic protons on the indole scaffold. The chemical shifts (δ, measured in ppm) would be influenced by the electron-withdrawing effects of the chlorine and aldehyde groups. For instance, the aldehyde proton would appear significantly downfield (typically δ 9-10 ppm). The aromatic protons' signals and their splitting patterns (multiplicity) would be crucial for confirming the substitution pattern on the benzene (B151609) ring portion of the indole.

A hypothetical data table would resemble the following:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | (e.g., 12.0-12.5) | br s | - |

| H-C=O | (e.g., 9.9-10.1) | s | - |

| H-4 | (e.g., 8.0-8.5) | s | - |

| H-7 | (e.g., 7.5-7.8) | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum for this compound would be expected to show nine distinct signals corresponding to the nine carbon atoms. The aldehyde carbonyl carbon would have a characteristic chemical shift in the downfield region (δ 180-190 ppm). The carbons bonded to chlorine atoms would also exhibit shifts influenced by the halogen's electronegativity.

A representative data table would be structured as:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | (e.g., 185.0) |

| C-2 | (e.g., 135.0) |

| C-3 | (e.g., 118.0) |

| ...and so on for C-3a, C-4, C-5, C-6, C-7, C-7a | ... |

Two-Dimensional NMR Techniques for Connectivity and Conformation (e.g., NOESY, COSY, HSQC, HMBC)

2D NMR experiments are essential for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is important for determining the molecule's conformation.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include the N-H stretch of the indole ring (around 3200-3400 cm⁻¹), the C=O stretch of the aldehyde (a strong band around 1650-1700 cm⁻¹), C-Cl stretches (typically in the 600-800 cm⁻¹ region), and various C=C and C-H vibrations of the aromatic system.

A typical FT-IR data table would look like this:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| (e.g., 3300) | Medium, Sharp | N-H Stretch |

| (e.g., 1670) | Strong, Sharp | C=O Stretch (Aldehyde) |

| (e.g., 1580) | Medium | C=C Aromatic Ring Stretch |

| (e.g., 750) | Strong | C-Cl Stretch |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for analyzing the vibrations of the aromatic ring and the C-Cl bonds, which can sometimes be weak in FT-IR spectra. The C=O stretch would also be observable.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization.

For this compound, the molecular formula is C₉H₄Cl₃NO. Its exact molecular weight can be calculated, and its mass spectrum is expected to exhibit a distinctive molecular ion peak cluster due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The presence of three chlorine atoms will result in a characteristic M, M+2, M+4, and M+6 pattern, with relative intensities dictated by the statistical probability of incorporating the different chlorine isotopes.

The fragmentation of indole derivatives under electron impact (EI) ionization typically follows predictable pathways. The fragmentation of the parent compound, 1H-indole-3-carbaldehyde (m/z 145), is well-documented. nist.gov For the trichloro-derivative, the primary fragmentation is expected to involve the loss of the formyl group (-CHO) and subsequent cleavages of the heterocyclic ring.

Expected Fragmentation Pathways:

Loss of a hydrogen radical: The molecular ion may lose a hydrogen atom to form a stable cation.

Loss of the formyl group: A prominent fragmentation pathway would be the cleavage of the C-C bond between the indole ring and the aldehyde, leading to the loss of a CHO radical (29 Da).

Loss of Carbon Monoxide: Following the initial loss of a hydrogen atom from the formyl group, a decarbonylation reaction can occur, resulting in the loss of carbon monoxide (CO, 28 Da).

Cleavage of the Pyrrole (B145914) Ring: Indoles are known to undergo cleavage of the pyrrole ring, often involving the loss of HCN (27 Da), which can lead to the formation of a stable quinolinium-like cation.

Loss of Chlorine: Sequential loss of chlorine atoms or HCl from fragment ions can also be anticipated.

The table below summarizes the predicted key ions in the mass spectrum of this compound.

| Predicted Ion | Formula | m/z (for ³⁵Cl) | Description |

| [M]⁺ | [C₉H₄Cl₃NO]⁺ | 247 | Molecular Ion |

| [M-H]⁺ | [C₉H₃Cl₃NO]⁺ | 246 | Loss of a hydrogen radical |

| [M-CHO]⁺ | [C₈H₄Cl₃N]⁺ | 218 | Loss of the formyl radical |

| [M-CO]⁺ | [C₈H₄Cl₃N]⁺ | 219 | Loss of carbon monoxide (from [M-H]⁺) |

| [M-Cl]⁺ | [C₉H₄Cl₂NO]⁺ | 212 | Loss of a chlorine radical |

Note: The m/z values are calculated using the most abundant isotope (³⁵Cl). The actual spectrum would show clusters of peaks reflecting the isotopic distribution of chlorine.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a well-characterized chromophore. The UV spectrum of the parent 1H-indole-3-carbaldehyde in solution shows characteristic absorption bands corresponding to π → π* transitions. unifi.it The absorption spectrum of aldehyde I3A is limited to the UV region with a λmax around 296 nm. unifi.it

The introduction of substituents onto the indole core alters the electronic distribution and, consequently, the energy of these transitions.

Aldehyde Group (-CHO): As a deactivating, electron-withdrawing group, the carbaldehyde at the 3-position extends the conjugation of the indole π-system. This typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted indole.

Based on these principles, the predicted UV-Vis absorption data for this compound is compared with the experimental data for the parent compound in the table below.

| Compound | Solvent | Predicted/Experimental λmax (nm) | Associated Electronic Transition |

| 1H-Indole-3-carbaldehyde | Ethanol (B145695) | ~245, ~260, ~296 unifi.it | π → π |

| This compound | Ethanol | >296 nm (Predicted) | π → π |

X-ray Diffraction Analysis for Solid-State Structure (if applicable)

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While no specific crystal structure for this compound has been reported in the searched literature, valuable insights can be drawn from the known structure of the parent compound, 1H-indole-3-carbaldehyde. nih.gov

The crystal structure of 1H-indole-3-carbaldehyde reveals that the molecule is nearly planar. nih.gov In the crystal lattice, molecules are linked into chains by intermolecular N–H···O hydrogen bonds between the indole N-H donor and the aldehyde oxygen acceptor of an adjacent molecule. nih.gov

For this compound, a similar planar conformation of the indole ring system is expected. The presence of the three bulky and electronegative chlorine atoms would influence the molecular packing in the crystal lattice. Potential intermolecular interactions could include:

N–H···O Hydrogen Bonding: Similar to the parent compound, hydrogen bonding between the indole N-H and the carbonyl oxygen is highly probable, potentially forming chains or dimers.

Halogen Bonding: Chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites like the carbonyl oxygen or the nitrogen of a neighboring molecule.

The unit cell parameters for the parent compound are provided below as a reference for the type of data obtained from an X-ray diffraction study.

| Crystal Data Parameter | 1H-Indole-3-carbaldehyde nih.gov |

| Chemical Formula | C₉H₇NO |

| Molecular Weight | 145.16 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 14.0758 (9) |

| b (Å) | 5.8059 (4) |

| c (Å) | 8.6909 (5) |

| V (ų) | 710.24 (8) |

| Z (Formula units/cell) | 4 |

A definitive structural elucidation for this compound would require its synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis.

Computational and Theoretical Studies of 2,5,6 Trichloro 1h Indole 3 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to predict the properties of molecular systems, including those of complex heterocyclic compounds like substituted indoles. For 2,5,6-trichloro-1H-indole-3-carbaldehyde, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure reliable results. researchgate.net

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. Geometry optimization calculations find the lowest energy arrangement of atoms, corresponding to the equilibrium geometry. For this compound, this process would reveal how the substitution of three chlorine atoms at the 2, 5, and 6 positions, along with the carbaldehyde group at the 3 position, influences the geometry of the core indole (B1671886) scaffold.

The introduction of bulky and electronegative chlorine atoms is expected to cause notable changes in bond lengths and angles compared to the parent indole-3-carbaldehyde. For instance, the C-Cl bonds would be a key feature, and steric hindrance between the chlorine atom at position 2 and the adjacent carbaldehyde group at position 3 could lead to slight out-of-plane distortions of the otherwise planar indole ring system. Energetic stability analysis, through the calculation of the total electronic energy, confirms that the optimized structure represents a minimum on the potential energy surface.

Table 1: Representative Predicted Bond Lengths for this compound based on DFT Calculations of Analogous Structures. Note: These are expected values based on typical findings for similar molecules and not from a direct study on the title compound.

| Bond | Expected Bond Length (Å) | Comment |

|---|---|---|

| C2-C3 | ~1.38 - 1.42 | Double bond character within the pyrrole (B145914) ring. |

| C3-C9 (aldehyde) | ~1.47 - 1.50 | Single bond connecting the ring to the carbonyl carbon. |

| C9=O10 (aldehyde) | ~1.21 - 1.24 | Typical C=O double bond length. |

| C2-Cl | ~1.72 - 1.76 | Aromatic sp² C-Cl bond. |

| C5-Cl | ~1.73 - 1.77 | Aromatic sp² C-Cl bond. |

| C6-Cl | ~1.73 - 1.77 | Aromatic sp² C-Cl bond. |

| N1-H | ~1.01 - 1.03 | Typical N-H bond length in a pyrrole-like ring. |

Once the optimized geometry is obtained, DFT calculations can predict the molecule's vibrational frequencies. These frequencies correspond to the absorption peaks in infrared (IR) and Raman spectra. This theoretical spectrum is a powerful tool for interpreting experimental spectroscopic data and assigning specific vibrational modes to observed peaks.

For this compound, key predicted vibrations would include:

N-H stretching: A characteristic peak for the indole nitrogen, typically appearing in the 3300-3500 cm⁻¹ region.

C=O stretching: A strong absorption from the aldehyde group, expected around 1650-1700 cm⁻¹.

C-Cl stretching: Vibrations associated with the carbon-chlorine bonds, generally found in the 600-800 cm⁻¹ range.

Aromatic C-H and C=C stretching: Multiple bands corresponding to the vibrations of the benzene (B151609) and pyrrole rings.

Theoretical calculations often overestimate vibrational frequencies, so the computed values are typically scaled by an empirical factor to provide better agreement with experimental results.

Understanding the electronic structure is crucial for predicting a molecule's reactivity and optical properties. DFT is used to calculate the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. For this compound, the electron-withdrawing nature of the three chlorine atoms and the carbaldehyde group is expected to lower the energies of both the HOMO and LUMO and potentially reduce the HOMO-LUMO gap compared to unsubstituted indole. rsc.org The HOMO is typically localized over the π-system of the indole ring, while the LUMO may have significant contributions from the carbaldehyde group.

Charge Distribution: Analysis of the charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, identifies the electron-rich and electron-poor regions of the molecule. In this compound, the oxygen atom of the aldehyde and the nitrogen atom's lone pair would be nucleophilic (electron-rich) sites, while the hydrogen of the aldehyde group and the regions near the chlorine atoms would be electrophilic (electron-poor). This information is vital for predicting sites of intermolecular interactions and chemical reactions.

Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For this compound, the primary conformational flexibility arises from the rotation of the carbaldehyde group around the C3-C9 single bond. DFT calculations can map the potential energy surface for this rotation, identifying the most stable conformers (energy minima) and the energy barriers to their interconversion (transition states). Studies on the parent indole-3-carboxaldehyde (B46971) have shown that the planar conformers are the most stable, and similar behavior would be expected for the trichloro-derivative, although steric interactions with the C2-chlorine atom could influence the rotational barrier.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) to simulate its behavior in solution.

These simulations can provide valuable information on:

Solvation: How solvent molecules arrange around the solute and the nature of their interactions (e.g., hydrogen bonding between the indole N-H or aldehyde C=O and water).

Conformational Dynamics: The stability of different conformers in a solution environment and the frequency of transitions between them.

Intermolecular Interactions: How the molecule interacts with other solutes or biological macromolecules, which is crucial for applications like drug design. Research on the parent indole molecule has successfully used MD simulations to explore its excited-state dynamics in solution. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are essential in medicinal chemistry and materials science for designing new compounds with desired characteristics.

In a QSAR study, this compound could be included as part of a larger dataset of indole derivatives tested for a specific biological activity (e.g., as enzyme inhibitors). nih.govnih.gov For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated. These can include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic descriptors: The octanol-water partition coefficient (logP).

Topological descriptors: Indices that describe molecular connectivity and branching.

A mathematical model is then built to relate these descriptors to the observed activity. Such models can predict the activity of new, unsynthesized compounds and provide insight into the structural features that are important for the desired effect. The presence of multiple halogen atoms is often a key descriptor in QSAR studies of bioactive molecules. nih.govresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific computational and theoretical studies, including molecular docking simulations, for the compound This compound . While the broader class of indole-3-carbaldehyde derivatives has been the subject of various computational analyses to explore their potential as therapeutic agents, research focusing specifically on the 2,5,6-trichloro substituted variant is not publicly available.

Computational methods, particularly molecular docking, are pivotal in modern drug discovery. This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is used to forecast the binding mode of a small molecule ligand to the active site of a target protein. Such simulations provide valuable insights into the ligand-target interactions, binding affinity, and the potential biological activity of the compound.

Studies on other substituted indole-3-carbaldehyde derivatives have demonstrated their potential to interact with a range of biological targets. These investigations often involve docking these molecules into the active sites of enzymes or receptors to elucidate their mechanism of action at a molecular level. However, the specific influence of the trichloro substitution at the 2, 5, and 6 positions of the indole ring on its binding characteristics has not been computationally explored in the available literature.

Therefore, a detailed analysis of the ligand-target interactions, including the generation of data tables with binding energies and interacting amino acid residues for this compound, cannot be provided at this time due to the lack of published research on this specific compound. Further computational and experimental studies are warranted to characterize the molecular interactions and biological potential of this particular halogenated indole derivative.

Biological Activities and Mechanistic Investigations of 2,5,6 Trichloro 1h Indole 3 Carbaldehyde and Its Analogues in Preclinical Research

Antimicrobial Activities (In Vitro Studies)

Derivatives of indole-3-carbaldehyde have demonstrated a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi. nih.govnih.gov

Mechanisms of Antibacterial Action (e.g., cell membrane disruption, enzymatic inhibition)

The antibacterial action of indole-based compounds often involves multiple mechanisms. One key mechanism is the disruption of the bacterial cell membrane. For instance, certain 5-bromo-substituted indole-3-carboxamido-polyamine analogues have been shown to perturb the bacterial membrane of both Gram-positive bacteria, such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), and the outer membrane of Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov This membrane disruption is a suggested mechanism for both their intrinsic antimicrobial effects and their ability to potentiate the action of conventional antibiotics. nih.gov

Additionally, the inhibition of essential bacterial enzymes is another proposed mechanism. The bacterial cell division protein FtsZ, for example, is a target for some antimicrobial agents. nih.gov While not directly demonstrated for 2,5,6-trichloro-1H-indole-3-carbaldehyde, the general reactivity of the aldehyde group allows for the synthesis of derivatives like hydrazones and thiosemicarbazones, which are known to inhibit various cellular processes. nih.govnih.gov Studies on indole-3-aldehyde hydrazone derivatives have shown significant activity against S. aureus and Bacillus subtilis. nih.govresearchgate.net

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Indole-3-aldehyde hydrazones | S. aureus | 6.25-100 µg/mL | nih.gov |

| Indole-3-aldehyde hydrazones | MRSA | 6.25-100 µg/mL | nih.gov |

| Indole-3-aldehyde hydrazones | B. subtilis | 6.25-100 µg/mL | nih.gov |

| 5-bromo-indole-3-carboxamide-PA3-6-3 | S. aureus | ≤ 0.28 µM | nih.gov |

| 5-bromo-indole-3-carboxamide-PA3-6-3 | A. baumannii | ≤ 0.28 µM | nih.gov |

Mechanisms of Antifungal Action (e.g., mitochondrial electron transport chain disruption)

A primary mechanism of antifungal action for indole-3-carbaldehyde involves the disruption of mitochondrial function. mdpi.com The mitochondrial electron transport chain (ETC) is a crucial pathway for cellular respiration and energy production in fungi, making it an attractive target for antifungal agents. nih.govcreative-biolabs.com

Research has shown that indole-3-carbaldehyde can inhibit the growth of the pathogenic fungus Fusarium solani by specifically targeting Complex I (NADH: ubiquinone oxidoreductase) of the mitochondrial ETC. mdpi.com This inhibition leads to a decrease in mitochondrial membrane potential and hampers the effective clearance of reactive oxygen species (ROS), resulting in H₂O₂ accumulation and subsequent fungal cell death. mdpi.com The study observed disintegration of the mitochondrial double membrane and cell wall separation in F. solani upon treatment. mdpi.com This targeted disruption of the mitochondrial antioxidant pathway highlights a key antifungal mechanism for this class of compounds. mdpi.com

Anti-inflammatory Mechanisms (e.g., modulation of signaling pathways, enzyme expression)

Indole-3-carbaldehyde and its analogues exhibit significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. mdpi.com A central mechanism is the inhibition of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome, a key component of the innate immune system whose abnormal activation can cause inflammation. nih.gov Indole-3-carboxaldehyde (B46971) has been found to inhibit the activation of the NLRP3 inflammasome in intestinal epithelial cells, which is linked to its ability to suppress the production of reactive oxygen species (ROS). nih.gov

Furthermore, indole-3-carboxaldehyde can regulate inflammatory responses by interacting with Toll-like receptors (TLRs). It has been shown to moderately inhibit the TLR7 signaling pathway, which is activated by viral single-stranded RNA. nih.govresearchgate.net This action involves downregulating TLR7 expression, which in turn suppresses the activation of the NF-κB signaling pathway in a TLR7-MyD88-dependent manner. nih.gov Similarly, it can target the TLR4/NF-κB/p38 signaling pathway to reduce the production of pro-inflammatory factors such as TNF-α, IL-6, and IL-1β. mdpi.com Many of these anti-inflammatory functions are mediated through its role as a ligand for the Aryl Hydrocarbon Receptor (AhR). mdpi.comnih.gov

Antioxidant Mechanisms and Free Radical Scavenging Properties

The indole (B1671886) nucleus is recognized for its antioxidant potential, a property that contributes to the biological activity of its derivatives. researchgate.netnih.gov The antioxidant activity of indole-3-carbaldehyde analogues has been evaluated through various in vitro assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging and inhibition of lipid peroxidation. researchgate.net

The mechanism of free radical scavenging is often attributed to the indole ring's ability to donate a hydrogen atom or an electron. nih.gov The heterocyclic nitrogen atom possesses a free electron pair, making it an active redox center. nih.gov This allows indole derivatives to neutralize free radicals through either a hydrogen atom transfer (HAT) or a single electron transfer (SET) mechanism, which often occur concurrently. nih.gov By scavenging radicals, these compounds can prevent ROS-dependent cellular damage, which is implicated in numerous pathological conditions. nih.govtubitak.gov.tr

| Assay | Compound Type | Observation | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Indole-3-carboxaldehyde conjugated with aryl amines | Significant scavenging activity, with some analogues outperforming the standard BHA. | |

| Inhibition of Lipid Peroxidation | Indole-3-carboxaldehyde conjugated with aryl amines | Demonstrated ability to inhibit microsomal lipid peroxidation. | |

| DPPH Radical Scavenging | C-3 substituted indole derivatives | Activity is dependent on the substituent; pyrrolidinedithiocarbamate moiety showed significant activity. | nih.gov |

Enzymatic Inhibition Studies (e.g., anticholinesterase, 5-lipoxygenase, DNA topoisomerase)

While the indole scaffold is a common feature in many enzyme inhibitors, specific data on the inhibition of anticholinesterase or 5-lipoxygenase by this compound is not prominent in the reviewed literature. However, the potential for indole derivatives to act as enzyme inhibitors is well-established.

Topoisomerases, enzymes essential for managing DNA topology during replication and transcription, are frequent targets for anticancer drugs. mdpi.com Certain compounds synthesized from aldehyde precursors, such as thiosemicarbazide (B42300) derivatives, have been identified as inhibitors of human DNA topoisomerase IIα. nih.gov These compounds can act as topoisomerase IIα poisons, stabilizing the enzyme-DNA complex and leading to DNA damage. nih.gov Although direct evidence is lacking for this compound, its aldehyde functional group makes it a viable precursor for synthesizing derivatives that could potentially exhibit similar enzymatic inhibitory activities.

Interactions with Key Biological Receptors (e.g., Aryl Hydrocarbon Receptor (AhR) agonist activity)

Indole-3-carboxaldehyde is a well-characterized endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating xenobiotic metabolism and immune responses. nih.govnih.govmdpi.com The interaction of indole-3-carboxaldehyde with AhR is a key component of its biological activity, particularly its anti-inflammatory effects. mdpi.comnih.gov

Upon binding to AhR, indole-3-carboxaldehyde can initiate a signaling cascade. ncl.ac.uk This activation can lead to the expression of various AhR-responsive genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1. nih.govnih.gov The activity of indole-3-carboxaldehyde as an AhR agonist can be complex and context-dependent. Studies in mouse colonocytes have shown it to be a weak agonist for the induction of Cyp1a1 mRNA, and it can also act as a partial antagonist in the presence of more potent agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govnih.gov This role as a selective AhR modulator underscores its importance in mediating physiological and pathological processes in tissues like the intestinal tract. mdpi.comnih.gov

Role as a Precursor or Analog of Phytoalexins and Other Biologically Relevant Natural Products

While direct evidence for the natural occurrence of this compound as a phytoalexin or a direct precursor to other natural products is not extensively documented, its structural backbone, indole-3-carbaldehyde, is a key player in the biosynthesis of various biologically important molecules, including a class of plant defense compounds known as phytoalexins. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack or stress.

The parent compound, indole-3-carbaldehyde, serves as a crucial intermediate in the preparation of analogs of the indole phytoalexin, cyclobrassinin. medchemexpress.comscientificlabs.co.uk In cruciferous plants like Arabidopsis thaliana, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are synthesized from the amino acid tryptophan and are involved in pathogen defense. nih.govnih.govresearchgate.net These indolic secondary metabolites play a significant role in the plant's immune response.

Furthermore, the indole nucleus is a "privileged structure" in medicinal chemistry and the core of many indole alkaloids with diverse biological activities. mdpi.com Chlorinated indole alkaloids, for instance, have been isolated from marine fungi and bacteria and have demonstrated significant antibacterial and cytotoxic activities. mdpi.comthieme-connect.comnih.govnih.gov The presence of chlorine atoms on the indole ring, as seen in this compound, can be a critical feature for biological activity. nih.gov

Given the established role of indole-3-carbaldehyde as a precursor to phytoalexin analogs and the biological significance of chlorinated indole compounds in nature, this compound can be considered a synthetic analog of naturally occurring indolic phytoalexins and other bioactive indole alkaloids. Its study provides insights into the structure-activity relationships of this important class of compounds.

Applications of 2,5,6 Trichloro 1h Indole 3 Carbaldehyde As a Chemical Precursor in Advanced Materials and Compound Discovery

Synthesis of Novel Heterocyclic Systems with Potential Biological Relevance

The indole-3-carbaldehyde framework is a cornerstone in the synthesis of a myriad of heterocyclic compounds with diverse biological activities. The aldehyde functional group readily participates in condensation reactions with various nucleophiles, leading to the formation of new ring systems.

For instance, reaction with hydrazines can yield pyrazoles, while condensation with amidines can produce pyrimidines. The chlorine substituents on the indole (B1671886) ring of 2,5,6-trichloro-1H-indole-3-carbaldehyde are anticipated to modulate the biological activity of the resulting heterocyclic systems, potentially enhancing their efficacy or conferring novel therapeutic properties.

Table 1: Examples of Heterocyclic Systems Derived from Indole-3-carbaldehydes

| Reactant | Resulting Heterocycle | Potential Biological Relevance |

|---|---|---|

| Hydrazine (B178648) | Pyrazole | Anti-inflammatory, Analgesic |

| Amidine | Pyrimidine | Antiviral, Anticancer |

Development of Combinatorial Libraries and High-Throughput Screening Compounds

The reactivity of this compound makes it an ideal candidate for the construction of combinatorial libraries. Combinatorial chemistry enables the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity in high-throughput assays.

The aldehyde group can be derivatized through a variety of reactions, such as reductive amination, Wittig reactions, and the formation of imines and oximes. Each of these reactions can be performed with a diverse set of reagents, leading to an exponential increase in the number of unique compounds that can be generated from this single precursor. The resulting libraries of chlorinated indole derivatives can be invaluable for the discovery of new drug candidates and chemical probes.

Precursor in Indole Alkaloid Synthesis Research

Indole alkaloids are a large and structurally diverse class of natural products with a wide range of biological activities. ekb.egekb.egresearchgate.net Indole-3-carbaldehyde and its derivatives are crucial intermediates in the synthesis of many of these complex molecules. ekb.egekb.egresearchgate.net

The aldehyde group of this compound can serve as a handle for the introduction of additional carbon atoms and functional groups, which are necessary for the construction of the intricate ring systems found in many indole alkaloids. The chlorine atoms on the indole ring can also influence the course of these synthetic transformations and may lead to the formation of novel alkaloid analogs with unique biological profiles.

Exploration as a Chromophore or Component in Polymer Science

The indole nucleus is a known chromophore, and the extended conjugation provided by the aldehyde group in this compound suggests its potential for applications in materials science. Chromophores are molecules that absorb and emit light, and they are essential components of dyes, pigments, and fluorescent probes.

The electronic properties of the indole ring in this compound can be further tuned by the introduction of electron-donating or electron-withdrawing groups, allowing for the rational design of chromophores with specific optical properties. Furthermore, the aldehyde functionality can be used to incorporate this chlorinated indole into polymer chains, leading to the development of new materials with interesting photophysical and electronic properties. Research has shown that indole-based chromophores can be synthesized in a two-step procedure starting from indole-3-carbaldehyde. semanticscholar.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Indole-3-carbaldehyde |

| Hydrazine |

| Pyrazole |

| Amidine |

| Pyrimidine |

| Thiosemicarbazide (B42300) |

Future Research Directions and Challenges for 2,5,6 Trichloro 1h Indole 3 Carbaldehyde

Development of Highly Regioselective and Stereoselective Synthetic Methodologies

A primary hurdle in the exploration of 2,5,6-trichloro-1H-indole-3-carbaldehyde is the development of efficient and controlled synthetic routes. The synthesis of polysubstituted indoles is often complicated by issues of regioselectivity.

Challenges in Regioselective Synthesis:

Standard indole (B1671886) syntheses, such as the Fischer, Bischler, or Reissert methods, may not be readily adaptable for the direct and clean formation of the 2,5,6-trichloro substitution pattern. The Vilsmeier-Haack reaction is a common method for introducing a formyl group at the C3 position of indoles. However, the starting 2,5,6-trichloroindole is not commercially available and its synthesis is not trivial. The direct chlorination of indole or indole-3-carbaldehyde often leads to a mixture of products, including over-chlorination and substitution at undesired positions.

Future Research Directions:

Future synthetic strategies should focus on:

Stepwise Functionalization: A plausible approach involves the synthesis of a pre-functionalized benzene (B151609) derivative that can be cyclized to form the desired indole ring. This would offer better control over the substitution pattern.

Directed Metalation: The use of directing groups on the indole nitrogen could facilitate regioselective halogenation at the C2, C5, and C6 positions through directed ortho-metalation (DoM) or related strategies.

Transition-Metal Catalyzed Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions could be employed to introduce the chloro substituents at specific positions of a pre-existing indole core.

Stereoselective Methodologies:

While the core of this compound is achiral, the aldehyde functionality serves as a handle for further stereoselective transformations. Future research should aim to develop stereoselective methods for the conversion of the carbaldehyde group into chiral moieties, leading to the synthesis of novel enantiomerically pure indole derivatives with potential applications in asymmetric catalysis and medicinal chemistry.

Advanced Spectroscopic Techniques for Elucidating Dynamic Processes

The detailed characterization of this compound and its derivatives is crucial for understanding their structure-property relationships. While standard spectroscopic techniques like NMR and mass spectrometry are indispensable, advanced methods will be necessary to probe more subtle dynamic processes.

Spectroscopic Data of Related Compounds:

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spectrum (m/z) |

| 1H-indole-3-carbaldehyde | 10.08 (s, 1H), 8.79 (s, 1H), 8.34 (m, 1H), 7.86 (d, J = 2.8 Hz, 1H), 7.45 (m, 1H), 7.34 (m, 2H) | 185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70 | 145 (M+) rsc.orgnist.gov |

| 5-Chloro-1H-indole-3-carbaldehyde | 12.4 (br, 1H), 9.90 (s, 1H), 8.45 (d, J = 3 Hz, 1H), 7.89 (d, J = 9 Hz, 1H), 7.52 (d, J = 2 Hz, 1H), 7.40 (dd, J = 8, 2 Hz, 1H) | Not readily available | 179/181 (M+) google.com |

| 6-Chloro-1H-indole-3-carbaldehyde | 12.32 (br, 1H), 8.30 (s, 1H), 7.84 (m, 1H), 7.63 (d, J = 8.5 Hz, 1H), 7.39 (d, J = 2 Hz, 1H) | Not readily available | 179/181 (M+) google.com |

Note: The data for chlorinated derivatives is limited and may vary with solvent and experimental conditions.

Future Research Directions:

Dynamic NMR Spectroscopy: The presence of multiple chlorine atoms may lead to restricted bond rotation, particularly if bulky substituents are introduced at the N1 position or on the aldehyde. Variable temperature NMR studies could provide valuable information on conformational dynamics and rotational barriers.

Solid-State NMR: Solid-state NMR spectroscopy would be instrumental in characterizing the crystalline forms of this compound and its derivatives, providing insights into intermolecular interactions such as halogen bonding.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be essential for unambiguous molecular formula determination. Tandem mass spectrometry (MS/MS) studies can help elucidate fragmentation patterns, which can be useful for structural confirmation and for identifying metabolites in biological studies.

Computational Design of Novel Derivatives with Tuned Biological Activities

Computational chemistry will play a pivotal role in guiding the synthesis and evaluation of novel derivatives of this compound. In silico methods can predict molecular properties and biological activities, thereby prioritizing synthetic targets.

Challenges in Computational Modeling:

A significant challenge will be the accurate parameterization of the trichlorinated indole scaffold in molecular mechanics force fields. The electronic effects of the three chlorine atoms, particularly the one at the C2 position, will require careful consideration in quantum mechanical calculations.

Future Research Directions:

Quantitative Structure-Activity Relationship (QSAR): Once a series of derivatives with measured biological activity is available, QSAR models can be developed to correlate structural features with activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Molecular Docking: The indole scaffold is a common feature in ligands for various biological targets. Molecular docking studies can be used to predict the binding modes of this compound derivatives to specific protein targets, such as kinases, polymerases, or receptors. This can aid in the rational design of potent and selective inhibitors.

Pharmacophore Modeling: By identifying the key structural features responsible for a particular biological activity, pharmacophore models can be constructed. These models can then be used to screen virtual libraries of compounds to identify new potential hits.

Integrated Experimental and Computational Approaches for Mechanistic Insights

A synergistic approach combining experimental and computational methods will be crucial for gaining deep mechanistic insights into the reactivity and biological action of this compound and its derivatives.

Future Research Directions:

Reaction Mechanism Elucidation: Computational studies, such as Density Functional Theory (DFT) calculations, can be used to model the reaction pathways for the synthesis of the target molecule and its derivatives. This can help in optimizing reaction conditions and understanding the origins of regioselectivity.

Spectroscopic and Computational Correlation: The correlation of experimentally obtained spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) with computationally predicted values can provide a powerful tool for structural validation and for understanding the electronic structure of these molecules.

Understanding Biological Mechanisms: An integrated approach can be used to elucidate the mechanism of action of biologically active derivatives. For instance, after identifying a potential protein target through docking, experimental techniques like site-directed mutagenesis and enzyme kinetics can be used to validate the computational predictions.

Q & A

Q. What are the standard synthetic routes for 2,5,6-trichloro-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves halogenation of indole precursors. A common method is the Vilsmeier-Haack reaction , where indole-3-carbaldehyde is treated with POCl₃ and DMF to introduce formyl groups, followed by regioselective chlorination using Cl₂ or SOCl₂ under controlled temperatures (60–80°C) . Optimization includes:

Q. How can purity and structural integrity be validated after synthesis?

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7) to isolate the product .

- Spectroscopic analysis : Confirm the structure via ¹H/¹³C NMR (e.g., aldehyde proton at δ 10.2–10.5 ppm) and FT-IR (C=O stretch at ~1680 cm⁻¹) .

- Melting point consistency : Compare observed mp (e.g., 193–198°C) with literature values to detect impurities .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the substitution pattern of this compound?

- Data collection : Use SHELX software for structure refinement. High-resolution data (≤1.0 Å) ensures accurate electron density maps for chlorine positioning .

- Validation metrics : Check R-factors (<5%) and thermal displacement parameters to confirm atomic positions .

- Case example : Discrepancies in Cl-5 vs. Cl-6 placement can arise from twinning; use PLATON’s TWIN law to correct .

Q. How should researchers address contradictions in bioactivity data across different studies?

- Methodological rigor : Ensure consistent assay conditions (e.g., cell lines, incubation times). For example, antimicrobial activity against E. coli may vary due to culture medium pH .

- Statistical analysis : Apply ANOVA to compare IC₅₀ values from multiple trials .

- Meta-analysis : Cross-reference with structurally similar compounds (e.g., 6-iodo-indole-3-carbaldehyde) to identify substituent-dependent trends .

Q. What strategies are effective for studying structure-activity relationships (SAR) in indole derivatives?

- Functional group modification : Replace Cl with Br or NO₂ to assess electronic effects on reactivity .

- Docking simulations : Use AutoDock Vina to predict binding affinities with target proteins (e.g., cytochrome P450) .

- In vivo validation : Test derivatives in zebrafish models for toxicity and bioavailability .

Data Analysis and Interpretation

Q. How can researchers distinguish between synthetic byproducts and desired products in HPLC traces?

- Retention time calibration : Compare with authentic standards (e.g., 2,5-dichloro vs. 2,5,6-trichloro derivatives).

- Mass spectrometry : Use HRMS to confirm molecular ions ([M+H]⁺ at m/z 258.93 for C₉H₅Cl₃NO) .

- Spiking experiments : Add pure product to the mixture; peak enhancement confirms identity .

Q. What are the limitations of DFT calculations in predicting the reactivity of 2,5,6-trichloro-indole derivatives?

- Basis set dependency : Larger sets (e.g., 6-311+G(d,p)) improve accuracy but increase computational cost .

- Solvent effects : PCM models may underestimate polarity-driven reactions in DMSO .

- Validation : Cross-check with experimental Hammett constants for substituent effects .

Application-Oriented Research

Q. How can this compound be utilized in designing fluorescent probes?

Q. What role does this compound play in asymmetric catalysis?

- Ligand design : Coordinate with transition metals (e.g., Pd) to catalyze Suzuki-Miyaura couplings .

- Chirality induction : Use chiral auxiliaries (e.g., BINOL) to synthesize enantiopure intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.